(S)-methyl 5-oxotetrahydrofuran-2-carboxylate
Overview
Description
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of a carboxylate group and a ketone group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate typically involves the esterification of (S)-5-oxotetrahydrofuran-2-carboxylic acid. One common method is the reaction of (S)-5-oxotetrahydrofuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Amines or thiols from substitution.
Scientific Research Applications
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active molecules. The presence of the chiral center allows for selective interactions with enzymes and receptors, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-oxotetrahydrofuran-2-carboxylic acid
- ®-methyl 5-oxotetrahydrofuran-2-carboxylate
- (S)-5-hydroxytetrahydrofuran-2-carboxylate
Uniqueness
(S)-methyl 5-oxotetrahydrofuran-2-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers enhanced performance in the synthesis of chiral pharmaceuticals and fine chemicals.
Properties
IUPAC Name |
methyl (2S)-5-oxooxolane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPZLNLFDYSTG-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451596 | |
Record name | (S)-methyl 5-oxotetrahydrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21461-85-8 | |
Record name | Methyl (2S)-tetrahydro-5-oxo-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21461-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-methyl 5-oxotetrahydrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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